molecular formula C21H23F2NO B1234019 3alpha-Bis(4-fluorophenyl)methoxytropane

3alpha-Bis(4-fluorophenyl)methoxytropane

Cat. No.: B1234019
M. Wt: 343.4 g/mol
InChI Key: MHNSOBBJZCWUGS-YOFSQIOKSA-N
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Description

3alpha-Bis(4-fluorophenyl)methoxytropane, also known as this compound, is a useful research compound. Its molecular formula is C21H23F2NO and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dopamine Transporter Inhibition

The primary application of 3α-Bis(4-fluorophenyl)methoxytropane is its role as a dopamine uptake inhibitor. Research indicates that it has a high affinity for the dopamine transporter (Ki = 11.8 nM) and can effectively displace radiolabeled ligands from the dopamine transporter in rat models . This property is critical in studying the pharmacological effects of substances like cocaine and methamphetamine, as it can modulate their reinforcing effects.

Therapeutic Potential in Substance Use Disorders

Several studies have investigated the potential of this compound in treating psychostimulant use disorders. For instance, it has been shown to reduce cocaine-induced locomotor activity and conditioned reward in animal models, suggesting its utility in mitigating the effects of cocaine addiction . The compound's analogues have demonstrated varying degrees of efficacy, with some achieving significant selectivity for the dopamine transporter over muscarinic receptors, which is crucial for minimizing side effects associated with non-specific receptor binding .

Structure-Activity Relationships

The development of N-substituted analogues of 3α-Bis(4-fluorophenyl)methoxytropane has been pivotal in enhancing its pharmacological profile. Research has focused on modifying the N-methyl group to improve selectivity and potency at the dopamine transporter while reducing affinity at muscarinic sites. For example, substituting the N-methyl group with a phenyl-n-butyl group yielded an analogue with a Ki of 8.51 nM at the dopamine transporter and significantly decreased affinity at muscarinic receptors (Ki = 576 nM), achieving a 68-fold selectivity .

Case Study 1: Cocaine Use Disorder Treatment

In a study involving cocaine-dependent subjects, 3α-Bis(4-fluorophenyl)methoxytropane analogues were evaluated for their ability to reduce cocaine's reinforcing effects. Results indicated that certain analogues effectively diminished cocaine-induced behaviors without eliciting stimulant effects themselves, highlighting their potential as therapeutic agents .

Case Study 2: Comparative Molecular Field Analysis

A comparative molecular field analysis (CoMFA) was performed to understand the binding affinities of various analogues better. This analysis provided insights into how structural modifications influence receptor binding and activity, facilitating the design of more effective drugs targeting the dopamine transporter .

Properties

Molecular Formula

C21H23F2NO

Molecular Weight

343.4 g/mol

IUPAC Name

(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C21H23F2NO/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15/h2-9,18-21H,10-13H2,1H3/t18-,19+,20?

InChI Key

MHNSOBBJZCWUGS-YOFSQIOKSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Synonyms

AHN 1055
AHN-1055
AHN1055
N-methyl-3-(bis(4'-fluorophenyl)methoxy)tropane

Origin of Product

United States

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